molecular formula C7H12FNO B13465912 (1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine

(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine

Cat. No.: B13465912
M. Wt: 145.17 g/mol
InChI Key: FBMUGUYVNAETIB-UHFFFAOYSA-N
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Description

(1-(Fluoromethyl)-2-oxabicyclo[211]hexan-4-yl)methanamine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, where nucleophiles such as thiols or amines can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Thiol derivatives, amine derivatives.

Scientific Research Applications

(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Chloromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine
  • (1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine
  • (1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine

Uniqueness

(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug design and other applications where these properties are desirable.

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine

InChI

InChI=1S/C7H12FNO/c8-3-7-1-6(2-7,4-9)5-10-7/h1-5,9H2

InChI Key

FBMUGUYVNAETIB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CF)CN

Origin of Product

United States

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